(S)-Methyl 2-(1-amino-2-methylpropyl)-5-methyloxazole-4-carboxylate
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Overview
Description
(S)-Methyl 2-(1-amino-2-methylpropyl)-5-methyloxazole-4-carboxylate is an organic compound with a complex structure that includes an oxazole ring, an amino group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(1-amino-2-methylpropyl)-5-methyloxazole-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-amino-2-methyl-1-propanol with oxazole derivatives, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Using catalysts and solvents to enhance reaction rates and yields.
Purification: Employing techniques like crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(1-amino-2-methylpropyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to alcohols under specific conditions.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
(S)-Methyl 2-(1-amino-2-methylpropyl)-5-methyloxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(1-amino-2-methylpropyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-amino-2-methylpropyl)thiazole-4-carboxylic acid ethyl ester: Shares structural similarities but has a thiazole ring instead of an oxazole ring.
(S)-ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate: Another related compound with a thiazole ring and similar functional groups.
Uniqueness
(S)-Methyl 2-(1-amino-2-methylpropyl)-5-methyloxazole-4-carboxylate is unique due to its specific oxazole ring structure, which imparts distinct chemical properties and reactivity compared to its thiazole analogs. This uniqueness makes it valuable for specific applications where oxazole functionality is desired.
Properties
Molecular Formula |
C10H16N2O3 |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
methyl 2-[(1S)-1-amino-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-5(2)7(11)9-12-8(6(3)15-9)10(13)14-4/h5,7H,11H2,1-4H3/t7-/m0/s1 |
InChI Key |
OCMBXIYZUYHCFY-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](C(C)C)N)C(=O)OC |
Canonical SMILES |
CC1=C(N=C(O1)C(C(C)C)N)C(=O)OC |
Origin of Product |
United States |
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